molecular formula C12H16N2O B1467495 5-amino-N-cyclobutyl-2-methylbenzamide CAS No. 1247557-87-4

5-amino-N-cyclobutyl-2-methylbenzamide

Cat. No. B1467495
CAS RN: 1247557-87-4
M. Wt: 204.27 g/mol
InChI Key: OBRJIKGQDHGXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-N-cyclobutyl-2-methylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-Amino-5-methylbenzamide”, has been reported. It has a molecular formula of C8H10N2O, an average mass of 150.178 Da, and a monoisotopic mass of 150.079315 Da .

Scientific Research Applications

Synthesis of Cyclobutane-Based Derivatives

A study conducted by Booth and Eastwood (1995) explored the synthesis of cyclobutane derivatives as precursors to cyclobut-A, a compound with potential biological significance. Their work demonstrated the synthesis of complex cyclobutane-based structures, indicating the chemical versatility and potential applicability of cyclobutyl-containing compounds in medicinal chemistry (Booth & Eastwood, 1995).

Thermal Stability of Benzamide Derivatives

Research by Cong and Cheng (2021) focused on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, a compound with structural similarities to "5-amino-N-cyclobutyl-2-methylbenzamide." Their findings contribute to the understanding of stability profiles necessary for the development of pharmaceutical compounds, emphasizing the importance of such assessments in the early stages of drug development (Cong & Cheng, 2021).

Anticonvulsant Activity of Benzamides

The work of Clark et al. (1984) investigated the anticonvulsant effects of 4-aminobenzamides, which could imply potential therapeutic applications for structurally related benzamide compounds, including "5-amino-N-cyclobutyl-2-methylbenzamide." Their research highlights the potential for such chemicals in the development of new anticonvulsant therapies (Clark et al., 1984).

Antitumor Activity of Benzamide Derivatives

Li (2014) synthesized and evaluated the antitumor activity of 3-amidebenzamide derivatives, providing insights into the design and application of novel antitumor agents. This study underlines the significance of benzamide derivatives in cancer research, suggesting potential areas of exploration for compounds like "5-amino-N-cyclobutyl-2-methylbenzamide" (Li, 2014).

properties

IUPAC Name

5-amino-N-cyclobutyl-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRJIKGQDHGXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-cyclobutyl-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-amino-N-cyclobutyl-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
5-amino-N-cyclobutyl-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
5-amino-N-cyclobutyl-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
5-amino-N-cyclobutyl-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
5-amino-N-cyclobutyl-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-amino-N-cyclobutyl-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.